6-bromo-3H-isobenzofuran-1-one
Overview
Description
6-Bromo-3H-isobenzofuran-1-one is a chemical compound that belongs to the class of organic compounds known as isobenzofurans. These compounds are characterized by a fused benzene and furan ring structure with various substituents. The presence of a bromine atom in the molecule suggests potential reactivity and usefulness in various chemical syntheses.
Synthesis Analysis
The synthesis of related compounds, such as 3-(bromomethylene)isobenzofuran-1(3H)-ones, has been achieved starting from phthalic anhydrides. A key step in the synthesis involves a debrominative decarboxylation or a bromodecarboxylation reaction. This method provides a pathway to create compounds that can interfere with microbial communication and biofilm formation, as investigated in the context of Staphylococcus epidermidis . Additionally, a direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids has been developed, which proceeds through a regioselective 5-exo-dig bromocyclization and can be further elaborated via palladium-catalyzed cross-coupling reactions .
Molecular Structure Analysis
Investigations into the crystal structure of a novel isobenzofuran derivative, specifically 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, have been conducted. The compound was characterized using various techniques including Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis), and X-ray single crystal diffraction. The crystal structure was determined to be in the triclinic space group P-1 with specific unit-cell parameters, indicating a well-defined molecular geometry .
Chemical Reactions Analysis
The reactivity of isobenzofuran derivatives has been explored in various chemical reactions. For instance, the synthesis of 6H-dibenzo[b,d]pyran-6-ones from aryl 3-bromopropenoates was achieved using a sequential one-pot procedure involving the Sonogashira coupling-benzannulation reaction. This showcases the potential of brominated isobenzofuran compounds to participate in complex organic transformations . Moreover, the synthesis of 6-Bromo-4-methylbenzofuroxan was prepared by the thermal decomposition of a related azide, demonstrating the versatility of brominated isobenzofuran compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-3H-isobenzofuran-1-one and its derivatives are influenced by the presence of the bromine atom and the fused ring structure. The bromine atom can act as a reactive site for further chemical modifications, as seen in the synthesis of various benzofuran derivatives . The molecular rearrangement of such compounds can be influenced by substituents like methyl groups and bromine, which may act as barriers against rapid molecular rearrangement, allowing for the observation of different chemical shifts at room temperature .
Safety And Hazards
Future Directions
The future directions for the study of 6-bromo-3H-isobenzofuran-1-one and related compounds could involve further exploration of their synthesis methods, particularly in environmentally friendly conditions . Additionally, more research could be conducted to investigate the biological activities of these compounds, such as their anti-platelet properties .
properties
IUPAC Name |
6-bromo-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELKVKMBIAENSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294268 | |
Record name | 6-bromo-3H-isobenzofuran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3H-isobenzofuran-1-one | |
CAS RN |
19477-73-7 | |
Record name | 19477-73-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-bromo-3H-isobenzofuran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1,3-dihydro-2-benzofuran-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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